molecular formula C14H13N3O B10868043 1H-Pyrazole-4-methanol, 1-phenyl-5-(1H-pyrrol-1-yl)- CAS No. 112633-58-6

1H-Pyrazole-4-methanol, 1-phenyl-5-(1H-pyrrol-1-yl)-

Cat. No.: B10868043
CAS No.: 112633-58-6
M. Wt: 239.27 g/mol
InChI Key: JQYNINUMSIOMCX-UHFFFAOYSA-N
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Description

[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol is a complex organic compound that features a pyrazole ring substituted with a phenyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions. One common method starts with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then subjected to electrophilic aromatic substitution to introduce the phenyl group. The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor, such as a 1,4-dicarbonyl compound. Finally, the methanol group is added through a reduction reaction, often using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the phenyl group or to convert the pyrazole ring to a more saturated form using hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or pyrrole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a more saturated pyrazole or removal of the phenyl group.

    Substitution: Introduction of various functional groups, such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, [1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, [1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of [1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The phenyl and pyrrole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [1-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol: Similar structure but with different substitution pattern.

    [1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-3-yl]methanol: Similar structure but with different substitution pattern.

    [1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

Uniqueness

The uniqueness of [1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of phenyl, pyrrole, and pyrazole rings in this particular arrangement allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

112633-58-6

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanol

InChI

InChI=1S/C14H13N3O/c18-11-12-10-15-17(13-6-2-1-3-7-13)14(12)16-8-4-5-9-16/h1-10,18H,11H2

InChI Key

JQYNINUMSIOMCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)CO)N3C=CC=C3

Origin of Product

United States

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